1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound featuring a piperazine ring substituted with a hydroxymethyl group and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperazine ring is known to modulate the pharmacokinetic properties of drugs, potentially enhancing their bioavailability and stability .
Comparison with Similar Compounds
1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one: This compound features a similar piperazine ring but with a different substituent, leading to variations in its chemical and biological properties.
1-(4-piperazin-1-ylphenyl)ethanone: Another related compound with a piperazine ring, but with a phenyl group instead of a pyridine moiety.
Uniqueness: 1-(4-(5-(Hydroxymethyl)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
1-[4-[5-(hydroxymethyl)-3-methylpyridin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H19N3O2/c1-10-7-12(9-17)8-14-13(10)16-5-3-15(4-6-16)11(2)18/h7-8,17H,3-6,9H2,1-2H3 |
InChI Key |
XPONFKPUJYFACX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)C)CO |
Origin of Product |
United States |
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